molecular formula C₆H₅NO₂ B118717 Isonicotinic acid CAS No. 55-22-1

Isonicotinic acid

Cat. No. B118717
CAS RN: 55-22-1
M. Wt: 123.11 g/mol
InChI Key: TWBYWOBDOCUKOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isonicotinic acid involves an efficient strategy that results in the formation of isonicotinates . A study describes the synthesis of isonicotinic acid by halogen-metal exchange . Another research work observed room-temperature phosphorescence (RTP) from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .


Molecular Structure Analysis

The molecular structure of isonicotinic acid is characterized by an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group. This results in zigzag and linear molecular packing modes in the crystal state . Theoretical calculations indicate that the hydrogen bond can effectively promote the intersystem crossing process and stabilize triplet exciton .


Chemical Reactions Analysis

Isonicotinic acid participates in various chemical reactions. For instance, it has been used in the synthesis of highly potent anti-inflammatory compounds (ROS inhibitors) from isonicotinic acid . Another study reported the repetitive determination of isonicotinic acid hydrazide in flow-through systems by series reactions .


Physical And Chemical Properties Analysis

Isonicotinic acid is a pyridinemonocarboxylic acid in which the carboxy group is at position 4 of the pyridine ring. It has a molecular weight of 123.11 g/mol .

Scientific Research Applications

Luminescence Property in Coordination Networks

Isonicotinic acid (Iso) has been utilized in the synthesis of metal-organic coordination networks due to its chelating and bridging properties. A study by Yuan and Liu (2005) demonstrated the synthesis of a coordination complex with Iso that exhibited excellent fluorescence properties. This complex, [Ag2(Iso)2(NO3)2], showcased Iso's potential in the construction of materials with optical applications (Yuan & Liu, 2005).

Synthesis of Isonicotinic Acid

Research on the preparation of isonicotinic acid has been reviewed, highlighting the chemical oxidation of various pyridine derivatives as a method for synthesizing Iso. This method promises benefits in terms of material availability and environmental friendliness (Wang Qi-chang, 2010).

Formation of Supramolecular Compounds

Isonicotinic acid has been widely used in synthesizing metal-organic frameworks as a rigid ligand. Koo (2016) observed that isonicotinic acid complexes often form infinite three-dimensional networks, indicating its role in constructing supramolecular compounds (Koo, 2016).

Chemical Reactions with α,β-Acetylenic γ-Hydroxy Nitriles

Trofimov et al. (2008) studied the non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles. This reaction resulted in chemo-, regio-, and stereospecific 1-[(Z)-2-cyano-1-(1-hydroxy-1-alkylethyl)ethenyl]-pyridinium-4-carboxylates, showcasing Iso's versatility in organic synthesis (Trofimov et al., 2008).

Photocatalytic Degradation of Methylene Blue

In 2022, a study by Zulys et al. demonstrated the use of isonicotinic acid in enhancing the photocatalytic degradation activity of a metal-organic framework (MOF) for methylene blue removal. This highlights Iso's role in environmental applications (Zulys, Adawiah, & Nasruddin, 2022).

Charge Transfer Dynamics in Aromatic Adsorbates

Schnadt et al. (2003) applied resonant core spectroscopies to study the excited electron transfer dynamics of isonicotinic acid adsorbed on a semiconductor surface. This research provides insights into the electronic properties of Iso in adsorbate-substrate interactions (Schnadt et al., 2003).

Reactive Extraction Optimization

Kumari et al. (2018) focused on the recovery of isonicotinic acid from aqueous solutions using an intensified approach, reactive extraction. This research has implications for the pharmaceutical and biochemical recovery of Iso (Kumari, Gaur, Wasewar, & Kumar, 2018).

Antifungal Properties

Deepa and Aravindakshan (2004) conducted antifungal studies on metal complexes of isonicotinic acid, highlighting its potential use in pharmaceutical applications, particularly as an antifungal agent (Deepa & Aravindakshan, 2004).

Future Directions

Research on isonicotinic acid continues to evolve. A recent study found that isonicotinic acid induced a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice . This suggests that isonicotinic acid could potentially account for the side effects in patients taking isoniazid long-term for anti-tuberculosis therapy, and this modification may increase the risk of cancer in humans .

properties

IUPAC Name

pyridine-4-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)
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InChI Key

TWBYWOBDOCUKOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=CC=C1C(=O)O
Source PubChem
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Molecular Formula

C6H5NO2
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DSSTOX Substance ID

DTXSID8020757
Record name Isonicotinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Isonicotinic acid
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Vapor Pressure

0.00789 [mmHg]
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Product Name

Isonicotinic acid

CAS RN

55-22-1, 163751-04-0
Record name 4-Pyridinecarboxylic acid
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Synthesis routes and methods I

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
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Synthesis routes and methods II

Procedure details

A sodium or potassium salt of allyl alcohol, benzyl alcohol, or substituted benzyl alcohol is dissolved in a solvent that does not affect the reaction, such as tetrahydrofuran, toluene, and dimethylformamide, and preferably dimethylformamide. A sodium salt of 2,6-dichloroisonicotinic acid is added to the resulting solution at room temperature. The resulting mixture is stirred at 60 to 100° C. for 2 to 24 hours. The mixture is allowed to react, preferably, at 80° C. for 4 hours. Here, 2 to 10 equivalent, and preferably 4 equivalent amount of alcoholate is used relative to a sodium salt of 2,6-dichloroisonicotinic acid. After the reaction has completed, water is added to the reaction product, and a water layer is separated using ethyl acetate or a like solvent. The pH of the water layer is adjusted to 5 to 6 using 1N-hydrochloric acid or acetic acid. The result is subjected to extraction using ethyl acetate, a mixed solvent of ethyl acetate and n-hexane, toluene, or the like. The extract is dried over sodium sulfate, magnesium sulfate, etc., and then concentrated to obtain an isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2)(in the present specification, the isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2) may be referred to as isonicotinic acid derivative (2)).
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Synthesis routes and methods III

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
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Synthesis routes and methods IV

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
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Synthesis routes and methods V

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
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Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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562 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinic acid
Reactant of Route 2
Isonicotinic acid
Reactant of Route 3
Isonicotinic acid
Reactant of Route 4
Reactant of Route 4
Isonicotinic acid
Reactant of Route 5
Reactant of Route 5
Isonicotinic acid
Reactant of Route 6
Isonicotinic acid

Citations

For This Compound
29,500
Citations
F Takusagawa, A Shimada - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
… The isonicotinic acid molecule can take either the neutral or the zwitterion form. However, the position of the hydrogen atom in the difference Fourier map makes it evident that the …
Number of citations: 89 scripts.iucr.org
W Steenken Jr, E Wolinsky - American Review of Tuberculosis, 1952 - atsjournals.org
… In this report are presented preliminary observations concerning the effect of two hydrazines of isonicotinic acid (isonicotinic acid hydrazide [Rimifon] and l-isonicotinyl-2-isopropyl …
Number of citations: 126 www.atsjournals.org
LH Jensen - Journal of the American Chemical Society, 1954 - ACS Publications
… The crystal structure of isonicotinic acid hydrazide has been solved by two-dimensional … Isonicotinic acid hydrazide is the monosubstituted hydrazide of pyridine-4-carboxylic acid. This …
Number of citations: 74 pubs.acs.org
MA Zolfigol, M Tavasoli, AR Moosavi-Zare, P Moosavi… - RSC Advances, 2013 - pubs.rsc.org
… After optimization of the reaction conditions, we wanted to explore the efficacy of isonicotinic acid in the synthesis of a series of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl…
Number of citations: 118 pubs.rsc.org
T Aboul-Fadl, FAH Mohammed… - Archives of pharmacal …, 2003 - Springer
… Isonicotinic acid hydrazide (INH) was a gift from Chemical Industries Development Co, CID, Cairo, Egypt. All other chemicals were of commercial grade except the HPLC solvents and …
Number of citations: 211 link.springer.com
A Kriza, VL Ababei, N Cioatera, I Rău… - Journal of the Serbian …, 2010 - doiserbia.nb.rs
… with isoniazid (INH) and isonicotinic acid (1-naphthylmethylene)… drawing and the atom labeling scheme of isonicotinic acid (1-… The IR spectral data showed that isonicotinic acid (1-…
Number of citations: 68 doiserbia.nb.rs
J Bernstein, WA Lott, BA Steinberg… - American review of …, 1952 - atsjournals.org
… One of the most active compounds in this series is isonicotinic acid hydrazide (Nydra zid). … In the present report, data are presented on isonicotinic acid hydrazide (Nydrazid) as well as …
Number of citations: 431 www.atsjournals.org
JP Métraux, P Ahlgoy, TH Staub, J Speich… - Advances in Molecular …, 1991 - Springer
2,6-dichloro-isonicotinic acid (CGA 41396) and its ester derivative (CGA 41397) induce local and systemic resistance in cucumber against C. lagenarium as well as other pathogens. …
Number of citations: 399 link.springer.com
IJ Selikoff, EH Robitzek… - Journal of the American …, 1952 - jamanetwork.com
Schnitzer and his co-workers 1 have demonstrated that the hydrazide of isonicotinic acid (… Clinical studies of the hydrazide derivatives of isonicotinic acid were initiated at Sea View …
Number of citations: 153 jamanetwork.com
M Wasa, BT Worrell, JQ Yu - Angewandte Chemie, 2010 - Wiley Online Library
… Mono selective arylation of isonicotinic acid was successfully performed using the bulky N-3,5-dimethylphenyl amide as the directing group, whilst the simple N-phenyl amide give a …
Number of citations: 256 onlinelibrary.wiley.com

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